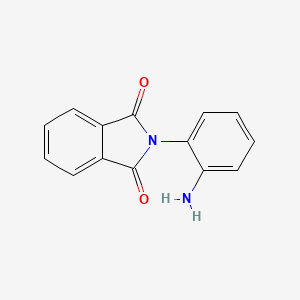

2-(Dimethylamino)quinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

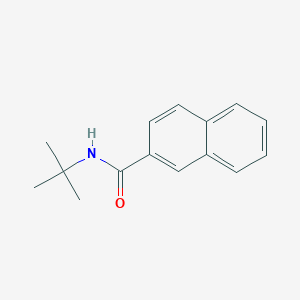

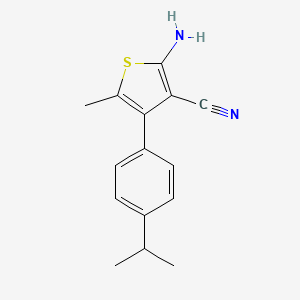

2-(Dimethylamino)quinoline-3-carbaldehyde is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It has attracted interest in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The InChI Key for 2-(Dimethylamino)quinoline-3-carbaldehyde is RCRLBHNGTPRGJQ-UHFFFAOYSA-N . The canonical SMILES representation is CN©C1=NC2=CC=CC=C2C=C1C=O .Physical And Chemical Properties Analysis

2-(Dimethylamino)quinoline-3-carbaldehyde has a molecular weight of 200.24 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 230 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Applications De Recherche Scientifique

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

- 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .

- This gives an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .

- 2-Quinolinecarboxaldehyde was used in the preparation of a sugar-quinoline fluorescent sensor for the detection of Hg2+ in natural water .

Medicinal Chemistry

Organic Synthesis

Chemical Sensor Development

Cytotoxic Studies

- Quinoline and its functionalized derivatives have a broad spectrum of bioactivity, making them an indisputable pharmacophore in medicinal chemistry research .

- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Pharmacological Applications

Synthesis of Biologically Important Compounds

- Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions, such as the Chichibabin reaction .

- Aminoquinolines are also frequently studied in the context of medicinal chemistry and design of new materials .

Chemistry of Heterocyclic Compounds

Preparation of Quinoline Ring Systems

Propriétés

IUPAC Name |

2-(dimethylamino)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLBHNGTPRGJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360091 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-3-carbaldehyde | |

CAS RN |

728035-61-8 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)